molecular formula C13H14N2S B2899127 N-allyl-4-(4-methylphenyl)-1,3-thiazol-2-amine CAS No. 402746-07-0

N-allyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B2899127
CAS No.: 402746-07-0
M. Wt: 230.33
InChI Key: UTAXBBYINGDCBY-UHFFFAOYSA-N
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Description

N-allyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C13H14N2S and its molecular weight is 230.33. The purity is usually 95%.
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Mechanism of Action

Mode of Action

It’s known that the compound undergoes a free-radical chain mechanism which involves competitive addition . More detailed studies are required to understand the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

The compound is known to be involved in radical-chain reactions , but the specific pathways and their downstream effects need to be investigated further.

Pharmacokinetics

Some properties like log kow (kowwin v167 estimate) = 223, which indicates the compound’s lipophilicity, have been reported . These properties can impact the compound’s bioavailability. More comprehensive pharmacokinetic studies are needed to fully understand this compound’s behavior in the body.

Result of Action

It’s known that the compound undergoes a free-radical chain mechanism

Properties

IUPAC Name

4-(4-methylphenyl)-N-prop-2-enyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-3-8-14-13-15-12(9-16-13)11-6-4-10(2)5-7-11/h3-7,9H,1,8H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAXBBYINGDCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.